Marimastat

Vue d'ensemble

Description

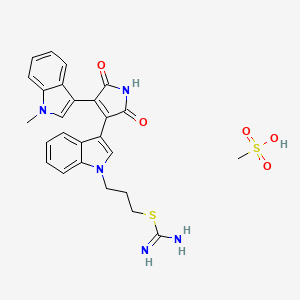

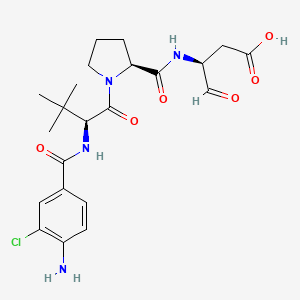

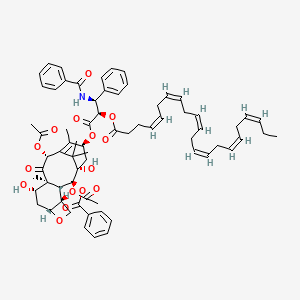

Le Marimastat est un composé synthétique qui a été développé en tant qu'inhibiteur de la métalloprotéinase matricielle à large spectre. Il a été principalement étudié pour son utilisation potentielle dans le traitement du cancer en raison de sa capacité à inhiber l'angiogenèse et la métastase. Le this compound mime la structure peptidique des substrats naturels de la métalloprotéinase matricielle et se lie à ces enzymes, empêchant la dégradation de la membrane basale par ces protéases .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Marimastat is a broad-spectrum matrix metalloprotease (MMP) inhibitor . Its primary targets are various types of MMPs, including interstitial collagenase, 72 kDa type IV collagenase, stromelysin-1, matrilysin, neutrophil collagenase, and matrix metalloproteinase-9, among others . These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key process in cancer metastasis .

Mode of Action

This compound mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases . This binding prevents the degradation of the basement membrane by these proteases . As a result, the migration of endothelial cells needed to form new blood vessels is inhibited . Additionally, the inhibition of MMPs prevents the entry and exit of tumor cells into existing blood vessels, thereby preventing metastasis .

Biochemical Pathways

The inhibition of MMPs by this compound affects the biochemical pathways involved in angiogenesis and metastasis . By preventing the degradation of the basement membrane, this compound disrupts the normal functioning of these pathways, leading to a decrease in the growth and production of new blood vessels . This, in turn, limits the ability of cancer cells to spread to other parts of the body .

Pharmacokinetics

This compound is orally bioavailable . It has been shown to penetrate the blood-brain barrier, exerting an inhibitory effect on metalloproteinase activity in the brain . The plasma pharmacokinetics of this compound have been studied in patients with and without concurrent administration of other drugs . .

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis and metastasis . By preventing the degradation of the basement membrane, it limits the migration of endothelial cells and the formation of new blood vessels . This action, in turn, prevents the entry and exit of tumor cells into existing blood vessels, thereby inhibiting metastasis . In a study, this compound was shown to decrease some seizure parameters, such as seizure score and number .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its pharmacokinetics . Furthermore, the stage of the disease at which this compound is administered can also impact its effectiveness . It has been suggested that this compound and other MMP inhibitors might be more effective when used in the early stages of tumor progression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Marimastat implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du groupe fonctionnel acide hydroxamique et l'incorporation des groupes isobutyle et tert-butyle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, tels que le dichlorométhane, et de réactifs comme le chlorhydrate d'hydroxylamine et la triéthylamine .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie. Les conditions de réaction sont soigneusement contrôlées pour assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Marimastat subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que l'acide hydroxamique. Il peut également participer à des réactions de complexation avec des ions métalliques, étant donné sa capacité à chélater les ions métalliques par le groupe acide hydroxamique .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent le chlorhydrate d'hydroxylamine, la triéthylamine et divers solvants organiques. Les réactions sont généralement effectuées dans des conditions douces pour éviter la dégradation du composé .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le this compound sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés peuvent être utilisés pour étudier la relation structure-activité du composé et pour développer de nouveaux inhibiteurs présentant des propriétés améliorées .

Applications de la recherche scientifique

Médecine : Le this compound a été étudié dans des essais cliniques pour le traitement de divers cancers, notamment le cancer du sein, de la prostate et du poumon.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les métalloprotéinases matricielles, une famille d'enzymes impliquées dans la dégradation de la matrice extracellulaire. En mimant la structure peptidique des substrats naturels de la métalloprotéinase matricielle, le this compound se lie au site actif de ces enzymes et empêche leur activité. Cette inhibition conduit à une dégradation réduite de la membrane basale, empêchant ainsi l'angiogenèse et la métastase dans le cancer . Les cibles moléculaires du this compound incluent diverses métalloprotéinases matricielles telles que la collagénase interstitielle, la stromélysine-1 et la métalloprotéinase matricielle-9 .

Comparaison Avec Des Composés Similaires

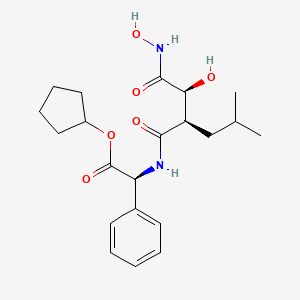

Le Marimastat est similaire à d'autres inhibiteurs de la métalloprotéinase matricielle tels que le Batimastat et le Prinomastat. Le this compound est unique en sa biodisponibilité orale et son inhibition à large spectre des métalloprotéinases matricielles . Contrairement au Batimastat, qui est administré par voie intraveineuse, le this compound peut être administré par voie orale, ce qui le rend plus pratique pour les patients . Le Prinomastat, quant à lui, présente un profil d'inhibition plus sélectif que le this compound .

Liste des composés similaires

- Batimastat

- Prinomastat

- Tanomastat

- Ilomastat

L'inhibition à large spectre et la biodisponibilité orale du this compound en font un outil précieux dans l'étude des métalloprotéinases matricielles et de leur rôle dans diverses maladies .

Propriétés

IUPAC Name |

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSMOTCMPXTDND-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165524 | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e+00 g/L | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

154039-60-8 | |

| Record name | Marimastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154039-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marimastat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154039608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marimastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marimastat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marimastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARIMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5EQV23TDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marimastat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)

![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)